Cas no 70492-65-8 ((3S)-2-methylpentan-3-ol)
(3S)-2-methylpentan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Pentanol, 2-methyl-, (3S)-
- (3S)-2-methylpentan-3-ol
- UNII-3PJ93E33V2
- SCHEMBL777512
- (-)-2-Methyl-3-pentanol
- (-)-4-Methyl-3-pentanol
- AKOS020851423
- 2-Methyl-3-pentanol, (-)-
- 70492-65-8
- 3PJ93E33V2
- EN300-1664180
- (3s)-2-methyl-3-pentanol
- 2-Methyl-3-pentanol, (S)-
- DTXSID70426450
-
- Inchi: 1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3/t6-/m0/s1
- InChI Key: ISTJMQSHILQAEC-LURJTMIESA-N
- SMILES: O[C@@H](CC)C(C)C
Computed Properties
- Exact Mass: 102.10452
- Monoisotopic Mass: 102.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 41.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
(3S)-2-methylpentan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1664180-0.05g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 0.05g |
$338.0 | 2023-06-04 | |
| Enamine | EN300-1664180-0.1g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 0.1g |
$505.0 | 2023-06-04 | |
| Enamine | EN300-1664180-0.25g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 0.25g |
$721.0 | 2023-06-04 | |
| Enamine | EN300-1664180-0.5g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 0.5g |
$1136.0 | 2023-06-04 | |
| Enamine | EN300-1664180-1.0g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 1g |
$1458.0 | 2023-06-04 | |
| Enamine | EN300-1664180-2.5g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 2.5g |
$2856.0 | 2023-06-04 | |
| Enamine | EN300-1664180-5.0g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 5g |
$4226.0 | 2023-06-04 | |
| Enamine | EN300-1664180-10.0g |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 10g |
$6266.0 | 2023-06-04 | |
| 1PlusChem | 1P01DX2T-50mg |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 50mg |
$480.00 | 2024-04-21 | |
| 1PlusChem | 1P01DX2T-100mg |
(3S)-2-methylpentan-3-ol |
70492-65-8 | 95% | 100mg |
$686.00 | 2024-04-21 |
(3S)-2-methylpentan-3-ol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on (3S)-2-methylpentan-3-ol
Comprehensive Overview of (3S)-2-methylpentan-3-ol (CAS No. 70492-65-8): Properties, Applications, and Industry Insights
(3S)-2-methylpentan-3-ol (CAS No. 70492-65-8) is a chiral secondary alcohol with significant relevance in organic synthesis, fragrance formulation, and specialty chemical applications. This compound, characterized by its stereospecific (3S) configuration and branched alkyl structure, has garnered attention for its unique physicochemical properties and versatility in industrial processes. The growing demand for enantiomerically pure compounds in pharmaceuticals and agrochemicals has further elevated the importance of (3S)-2-methylpentan-3-ol as a chiral building block.
Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing production methods for 70492-65-8. Researchers are exploring biocatalytic routes using engineered enzymes or microbial systems to achieve higher enantioselectivity while reducing energy consumption. These advancements align with the industry's focus on carbon footprint reduction, addressing frequent queries about "eco-friendly synthesis of chiral alcohols" in scientific literature and patent filings.
The compound's olfactory profile makes it valuable in flavor and fragrance applications, particularly for creating woody, earthy accords. Perfumers often search for "methylpentanol isomers in perfumery" or "chiral alcohol fragrance modifiers," reflecting the niche demand for stereochemically defined aroma chemicals. (3S)-2-methylpentan-3-ol contributes to complex scent compositions while meeting regulatory requirements for cosmetic ingredients, a hot topic in clean beauty formulations.
In material science, 70492-65-8 serves as a precursor for specialty polymers with tailored properties. Its branched structure influences polymer chain packing, affecting thermal and mechanical characteristics—a subject frequently explored in queries like "alcohol monomers for high-performance plastics." The compound's potential in liquid crystal formulations has also been investigated, particularly for display technologies seeking improved response times and temperature stability.
Analytical characterization of (3S)-2-methylpentan-3-ol presents interesting challenges that resonate with current discussions about chiral separation techniques. Common search terms such as "HPLC methods for methylpentanol isomers" or "chiral GC analysis protocols" reflect the analytical community's interest in this compound. Advanced techniques like supercritical fluid chromatography (SFC) and vibrational circular dichroism (VCD) have proven effective for quality control and stereochemical verification.
The pharmaceutical industry's exploration of 70492-65-8 focuses on its potential as a synthon for bioactive molecules. Patent databases show increasing activity around "chiral pentanol derivatives in drug discovery," particularly for central nervous system targets. While not pharmacologically active itself, (3S)-2-methylpentan-3-ol provides a valuable scaffold for constructing molecules with improved target selectivity and reduced off-target effects—key considerations in modern precision medicine development.
From a regulatory standpoint, (3S)-2-methylpentan-3-ol complies with major chemical inventories including TSCA, EINECS, and DSL. Recent updates to REACH compliance requirements have generated queries about "CAS 70492-65-8 registration status," particularly among EU-based manufacturers. The compound's favorable safety profile supports its use in consumer products, though proper risk assessment protocols remain essential—a topic frequently addressed in industry webinars and safety datasheet updates.
Emerging applications in electronic chemicals have expanded the market potential for 70492-65-8. Its derivatives show promise as additives for electrolyte formulations in energy storage systems, coinciding with rising searches for "novel battery material precursors." The compound's balanced polarity and volatility make it suitable for semiconductor processing fluids, where purity standards exceed 99.9%—addressing quality concerns frequently raised in technical forums.
Supply chain dynamics for (3S)-2-methylpentan-3-ol reflect broader trends in fine chemicals distribution. Purchasers increasingly search for "reliable chiral alcohol suppliers" with certifications like ISO 9001 and cGMP, emphasizing quality assurance. The compound's shelf life and storage conditions (typically under nitrogen at low temperatures) remain common technical inquiries, especially among first-time users navigating handling protocols for oxygen-sensitive compounds.
Future research directions for 70492-65-8 may explore its role in catalytic asymmetric synthesis, building on recent breakthroughs in transition metal catalysis. Academic interest, evidenced by search terms like "methylpentanol kinetic resolution studies," suggests growing fundamental investigations. As industries prioritize atom economy and waste minimization, efficient transformations of (3S)-2-methylpentan-3-ol into higher-value derivatives will likely gain prominence in synthetic methodology development.
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